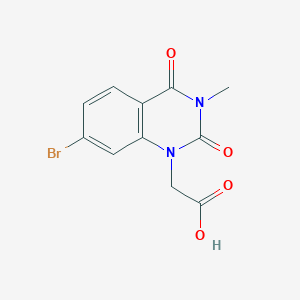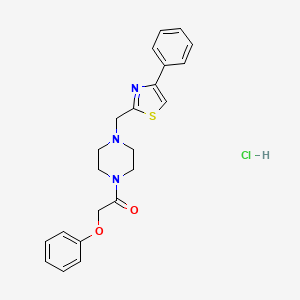
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that features a phenoxy group, a piperazine ring, and a thiazole moiety
Preparation Methods
The synthesis of 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized by reacting 2-thiouracil with a substituted benzyl derivative to afford S-benzylated products.
Introduction of the Piperazine Ring: The phenolic hydroxyl group in S-benzylated products is treated with tert-butyl acetate to afford tert-butyl esters, which are then hydrolyzed to yield 2-thiopyrimidine acetic acid.
Chemical Reactions Analysis
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions:
Oxidation: The thiazole ring can participate in oxidation reactions due to its aromatic nature.
Nucleophilic Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Cycloaddition: The compound can also participate in cycloaddition reactions, such as the copper-assisted cycloaddition of azides with alkynes.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel therapeutic agents, particularly those targeting neurological and infectious diseases.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying biochemical pathways and enzyme activities.
Industrial Applications: It is also explored for its potential use in industrial processes, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Phenoxy-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride can be compared with other similar compounds:
Phenoxyacetamides: These compounds share the phenoxy group and have been studied for their therapeutic potential.
Thiazole Derivatives: Compounds with thiazole rings are known for their biological activity and are used in various medicinal applications.
Piperazine Derivatives: These compounds are widely used in pharmaceuticals due to their ability to interact with biological targets.
Properties
IUPAC Name |
2-phenoxy-1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S.ClH/c26-22(16-27-19-9-5-2-6-10-19)25-13-11-24(12-14-25)15-21-23-20(17-28-21)18-7-3-1-4-8-18;/h1-10,17H,11-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMCURQQZZKJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
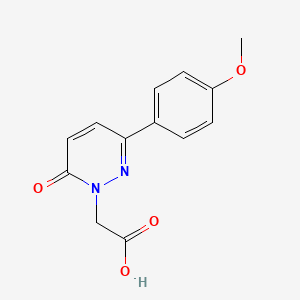
![(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2694036.png)
![4-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE](/img/structure/B2694037.png)

![4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}PYRROLIDIN-2-ONE](/img/structure/B2694041.png)
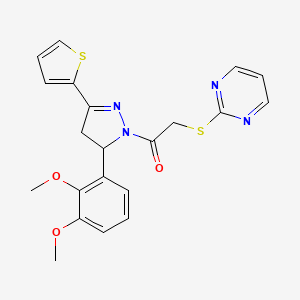

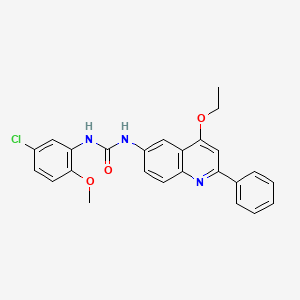
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-ethoxypyridin-3-yl)methanone](/img/structure/B2694050.png)
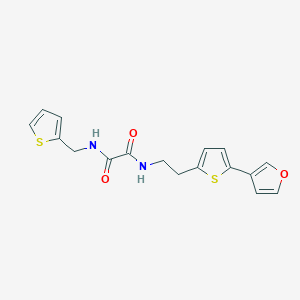
![N-(3-fluoro-4-methylphenyl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2694053.png)
![3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride](/img/structure/B2694054.png)
![5-(ethylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2694055.png)
